Anti-HBV Potency in HePAD38 Cells: DPPC Compound vs. NVR 3-778 and Analog 4a
In the HepAD38 cell line (a stably HBV-transfected HepG2 derivative), cyclobutyl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone inhibits HBV DNA replication with an EC50 of 260 nM, measured by qPCR after 96 hours [1]. The sulfamoylbenzamide-class CAM NVR 3-778, tested in the same cell line, exhibits an EC50 of 290 ± 30 nM under comparable conditions [2]. A structurally optimized sulfonamide–amide hybrid, compound 4a, reported an EC50 of 240 ± 100 nM [2]. The target compound's potency is numerically within the same order of magnitude as these comparators, placing it as an equivalent-potency DPPC representative.
| Evidence Dimension | HBV DNA replication inhibition (EC50) |
|---|---|
| Target Compound Data | EC50 = 260 nM |
| Comparator Or Baseline | NVR 3-778: EC50 = 290 ± 30 nM; Compound 4a: EC50 = 240 ± 100 nM |
| Quantified Difference | ΔEC50 (target vs. NVR 3-778) = −30 nM (numerical advantage); ΔEC50 (target vs. 4a) = +20 nM (within error margin) |
| Conditions | HepAD38 cells, 96 h incubation, HBV DNA quantification by qPCR |
Why This Matters
Demonstrates that the DPPC scaffold can achieve potency comparable to the clinically advanced sulfamoylbenzamide class, making it a viable alternative chemotype for lead optimization programs seeking structural diversity.
- [1] BindingDB Entry BDBM50535698 (CHEMBL4533071). Modulation of capsid assembly in HBV infected in human HePAD38 cells assessed as inhibition of viral DNA replication measured after 96 hrs by qPCR. EC50 = 260 nM. View Source
- [2] Liang M, et al. Design, synthesis and anti-HBV activity study of novel HBV capsid assembly modulators. Bioorg Med Chem Lett. 2024;113:129937. PMID: 39111727. (Reports NVR3-778 EC50 = 0.29 ± 0.03 μM and compound 4a EC50 = 0.24 ± 0.10 μM in HepAD38 cells). View Source
